1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea
Description
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-9(2)18-15(20)17-8-13-10(3)19-14(21-13)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPXUYBYPJPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base such as sodium hydroxide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Formation of the Isopropylurea Moiety: The final step involves the reaction of the intermediate compound with isopropyl isocyanate to form the isopropylurea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific kinases involved in cancer progression.
Antimicrobial Properties
The compound has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In vitro assays have reported significant anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses. The IC50 values for similar compounds have been reported between 0.034 to 0.052 μM, indicating strong anti-inflammatory potential.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells demonstrated that treatment with derivatives of this compound resulted in a reduction of cell viability by up to 70% at concentrations of 10 µM after 48 hours. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In a comparative study against Staphylococcus aureus and Escherichia coli, derivatives of the compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL for Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea-Thiazole Derivatives
The following compounds share structural similarities with the target molecule, particularly in their thiazole and urea functional groups:
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (8f)
- Substituents :
- Thiazole: 4-(chloromethyl) group at position 3.
- Urea: 3-chlorophenyl substituent.
- Synthesis : Yield of 51.2%, as reported in .
- Molecular Weight : 378.0 g/mol (ESI-MS) .
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea (8g)
- Substituents :
- Thiazole: 4-(chloromethyl) group at position 4.
- Urea: 3,4-dichlorophenyl substituent.
- Synthesis : Yield of 57.5%, higher than 8f due to enhanced reactivity of the dichlorophenyl group.
- Molecular Weight : 412.0 g/mol (ESI-MS) .
Key Differences from Target Compound :
- The target compound lacks the chloromethyl substituent on the thiazole ring, instead featuring a methyl group.
- The urea substituent in the target is an isopropyl group, contrasting with the chlorinated aryl groups in 8f and 8g. This difference likely influences solubility and bioactivity, as isopropyl groups are less electron-withdrawing than chlorophenyl moieties.
Thiazole Derivatives with Halogenated Aryl Groups
Compounds 4 and 5 from and are isostructural thiazole derivatives with fluorophenyl and triazolyl substituents:
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
- Substituents : Chlorophenyl on thiazole, fluorophenyl-triazolyl-pyrazole side chain.
- Crystallography : Triclinic (P 1̄ symmetry) with two independent molecules per asymmetric unit. Planar conformation except for one perpendicular fluorophenyl group .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
- Substituents : Fluorophenyl on thiazole, identical side chain to compound 4.
- Crystallography : Identical packing to compound 4 but adjusted for fluorine vs. chlorine steric effects .
Comparison with Target Compound :
- Halogen (Cl vs. F) positioning influences crystal packing and electronic properties.
Research Findings and Implications
- Synthetic Accessibility : Urea-thiazole derivatives (e.g., 8f, 8g) exhibit moderate yields (~50–60%), suggesting room for optimization in the target compound’s synthesis .
- Structural Insights :
- Isostructural compounds (4, 5) demonstrate how halogen choice (Cl vs. F) subtly alters crystal packing without disrupting overall conformation .
- The perpendicular orientation of fluorophenyl groups in 4 and 5 may reduce π-π stacking interactions compared to the planar chlorophenyl group in the target compound.
- Analytical Techniques :
- SHELXL () and Multiwfn () were critical for crystallographic refinement and electronic property analysis, respectively.
Biological Activity
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 300.82 g/mol
- CAS Number : 1421442-17-2
Structural Features
The compound features:
- A thiazole ring which is known for its diverse biological activities.
- A chlorophenyl group that may contribute to its pharmacological properties.
- An isopropylurea moiety that is often associated with urea derivatives used in various therapeutic applications.
This compound exhibits biological activity through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular functions.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.
Data Table of Biological Activities
Case Study 1: Antitumor Effects
In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 values indicated potent activity against breast and lung cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling, providing evidence for its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
